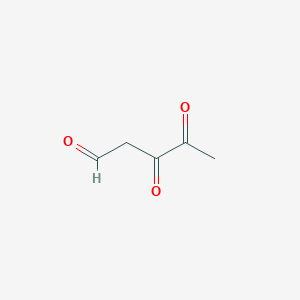
3,4-Dioxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dioxopentanal is an organic compound with the molecular formula C5H6O3 It is a dicarbonyl compound, meaning it contains two carbonyl groups (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dioxopentanal can be synthesized through the oxidative hydrolysis of 4-hydroxy-5-methyl-3(2H)-furanone. This reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidative processes. The choice of oxidizing agents and reaction conditions would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dioxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other compounds.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dioxopentanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 3,4-Dioxopentanal involves its reactivity with various biological and chemical molecules. It can interact with nucleophiles, leading to the formation of new chemical bonds. Its dicarbonyl structure allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde: A simple aldehyde with one carbonyl group.
Acetone: A ketone with two carbonyl groups bonded to carbon atoms.
Benzaldehyde: An aromatic aldehyde with a single carbonyl group.
Uniqueness
3,4-Dioxopentanal is unique due to its dicarbonyl structure, which allows it to participate in a wider range of chemical reactions compared to compounds with a single carbonyl group. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
88499-41-6 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
3,4-dioxopentanal |
InChI |
InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3 |
InChI Key |
QGGCMCHYJIPQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
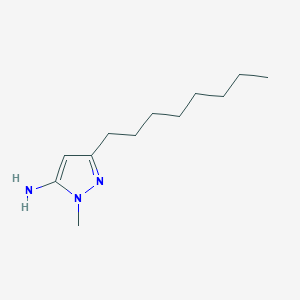
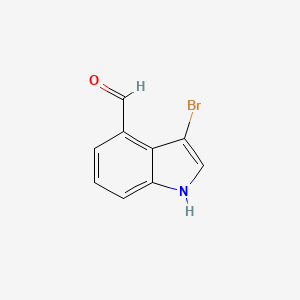
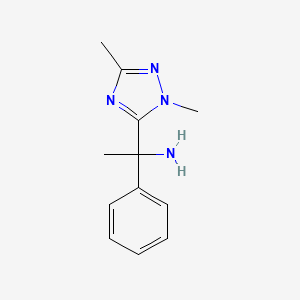
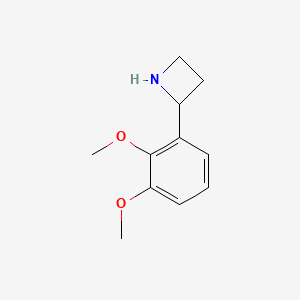
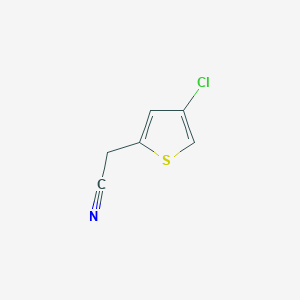
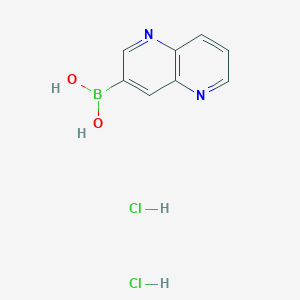
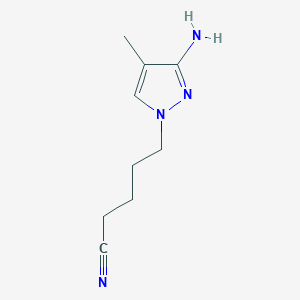
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)



